molecular formula C11H22N2O3 B8418085 (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester

(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester

Cat. No.: B8418085
M. Wt: 230.30 g/mol
InChI Key: BZEQVAJFRNQUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with a suitable azepane derivative.

    Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-Amino-5-hydroxy-hexane-1-carboxylic acid tert-butyl ester: Similar structure but with a six-membered ring.

    (4R,5S)-4-Amino-5-hydroxy-octane-1-carboxylic acid tert-butyl ester: Similar structure but with an eight-membered ring.

Uniqueness

The uniqueness of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester lies in its seven-membered azepane ring, which provides distinct chemical properties and reactivity compared to six- or eight-membered ring analogs. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 4-amino-5-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7,12H2,1-3H3

InChI Key

BZEQVAJFRNQUDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to scheme 10, to a stirred solution of 2,3,6,7-tetrahydro-azepine-1-carboxylic acid tert-butyl ester (XXX) in dichloromethane was added at −60° C. m-chloroperbenzoic acid (MCPBA). The mixture was allowed to slowly warm to room temperature overnight and 8-oxa-4-aza-bicyclo[5.1.0]octane-4-carboxylic acid tert-butyl ester (XXXI) was obtained. To a solution of 8-oxa-4-aza-bicyclo[5.1.0]octane-4-carboxylic acid tert-butyl ester in ethanol was added water, ammonium chloride and sodium azide. The mixture was stirred at 75° C. over night, to give 4-azido-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester (XXXII). 4-Azido-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester in methanol was hydrogenated in the presence of palladium on charcoal (10%) to yield 4-amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester (XXXIII). 4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid and 1,1′-carbonyl-diimidazole in dimethylformamide are stirred at room temperature for about 16 hours. 4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester was added and stirring was continued for 16 hours at room temperature. It was obtained 4-hydroxy-5-[(4-methoxy-7-morpholin-4-yl-benzothiazole-2-carbonyl)-amino]-azepane-1-carboxylic acid tert-butyl ester (XXXIV). To a solution of 4-hydroxy-5-[(4-methoxy-7-morpholin-4-yl-benzothiazole-2-carbonyl)-amino]-azepane-1-carboxylic acid tert-butyl ester in dimethylsulfoxide was added triethylamine, dichloromethane and a solution of sulfur trioxide pyridine complex in dimethylsulfoxide. The mixture was stirred for 18 hours at room temperature. After purification 4-[(4-methoxy-7-morpholin-4-yl-benzothiazole-2-carbonyl)-amino]-5-oxo-azepane-1-carboxylic acid tert-butyl ester (VIII) was obtained.
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